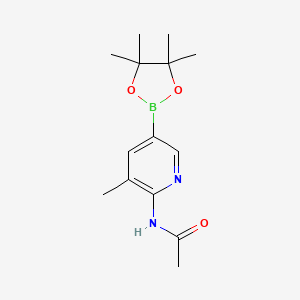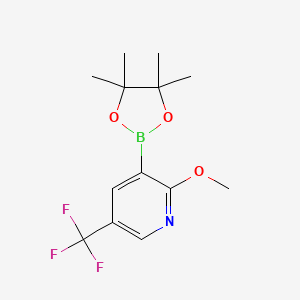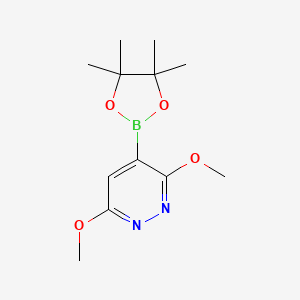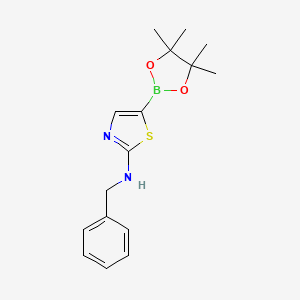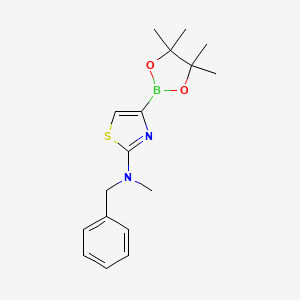
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester (2-BMA-4-BAP) is a boronic acid pinacol ester that has been widely used in scientific research due to its diverse applications. It is a versatile reagent that can be used in a variety of reactions and has been used in the synthesis of various compounds, as well as in the study of biological systems.
Mechanism of Action
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester acts as an electron donor in the oxidation-reduction reaction and can also act as an acid-base catalyst. It can also be used as a nucleophile in the synthesis of organic compounds.
Biochemical and Physiological Effects
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes involved in the breakdown of carbohydrates, proteins, and lipids. It can also inhibit the activity of enzymes involved in DNA and RNA synthesis. In addition, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The use of 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, it is easy to synthesize, and it is relatively stable in aqueous solutions. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it is not very reactive in the absence of a catalyst.
Future Directions
In the future, 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester may be used in the synthesis of novel drugs and other biologically active compounds. It may also be used in the development of new catalysts for organic synthesis. Additionally, it may be used in the study of enzyme-catalyzed reactions, and in the study of drug-receptor interactions. Finally, it may be used in the development of new biological assays to study the effects of various compounds on cellular processes.
Synthesis Methods
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester can be synthesized in a two-step process. The first step involves the reaction of 4-bromoaniline with 4-aminothiophenol in the presence of sodium hydroxide to yield 2-benzyl(methyl)amino)thiazole. The second step involves the reaction of 2-benzyl(methyl)amino)thiazole with 2-bromopinacol boronic acid in the presence of potassium carbonate to yield 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester.
Scientific Research Applications
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the study of drug-receptor interactions. It has also been used in the synthesis of organic compounds, such as amino acids, peptides, and nucleosides.
properties
IUPAC Name |
N-benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O2S/c1-16(2)17(3,4)22-18(21-16)14-12-23-15(19-14)20(5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJLUYDZLZYBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

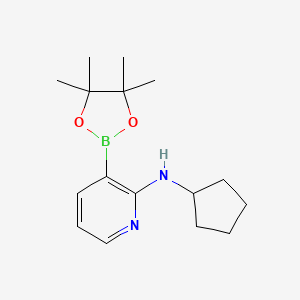


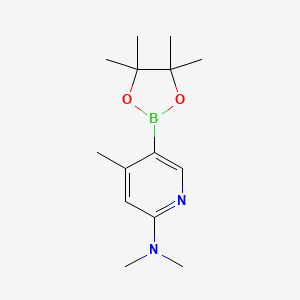
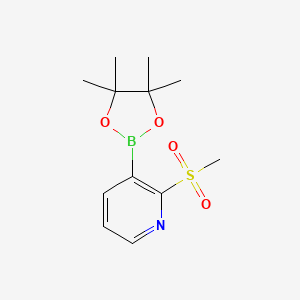
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)
